molecular formula C27H28N2O7 B11156954 N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine

Cat. No.: B11156954
M. Wt: 492.5 g/mol
InChI Key: CBJUDMBHDIJUTC-NRFANRHFSA-N
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Description

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine is a complex organic compound with a unique structure that combines elements of chromene, phenylalanine, and beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine involves multiple steps, starting with the preparation of the chromene derivative. The chromene derivative can be synthesized through a series of reactions, including cyclization and oxidation. The subsequent steps involve the coupling of the chromene derivative with L-phenylalanine and beta-alanine through peptide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylalanine and beta-alanine residues can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield quinone derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between peptides and proteins.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The peptide portion of the molecule can interact with proteins, influencing their structure and function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and peptide conjugates, such as:

Uniqueness

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine is unique due to its combination of a chromene moiety with a peptide structure. This unique combination allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

3-[[(2S)-2-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C27H28N2O7/c1-16-22(11-10-19-18-8-5-9-20(18)27(34)36-25(16)19)35-15-23(30)29-21(14-17-6-3-2-4-7-17)26(33)28-13-12-24(31)32/h2-4,6-7,10-11,21H,5,8-9,12-15H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t21-/m0/s1

InChI Key

CBJUDMBHDIJUTC-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCCC(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)NCCC(=O)O

Origin of Product

United States

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